

Certificate of Analysis: 1-Tetradecanol-d2 - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetradecanol-d2**

Cat. No.: **B15568468**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **1-Tetradecanol-d2**, a deuterated form of myristyl alcohol. This document is intended to serve as a detailed Certificate of Analysis, outlining the key quality parameters, analytical methodologies, and relevant biological context for this compound. **1-Tetradecanol-d2** is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Compound Information

Parameter	Specification
Compound Name	1-Tetradecanol-d2
Synonyms	Myristyl alcohol-d2, Tetradecyl alcohol-d2, n-Tetradecyl-1,1-d2 alcohol
CAS Number	169398-02-1
Molecular Formula	C ₁₄ H ₂₈ D ₂ O
Molecular Weight	216.40 g/mol
Structure	CH ₃ (CH ₂) ₁₂ CD ₂ OH

Analytical Specifications

The following table summarizes the typical analytical specifications for a representative batch of **1-Tetradecanol-d2**.

Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Chemical Purity (GC-MS)	≥ 98%	Gas Chromatography-Mass Spectrometry
Isotopic Purity (¹ H NMR)	≥ 98 atom % D	Proton Nuclear Magnetic Resonance
Identity Confirmation (¹ H NMR)	Conforms to structure	Proton Nuclear Magnetic Resonance
Mass Identity (MS)	Conforms to structure	Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography

Quantitative Analytical Data

This section presents typical quantitative data obtained from the analysis of **1-Tetradecanol-d2**.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parameter	Result
Purity (by FID)	99.2%
Retention Time	Approximately 12.5 minutes (Varies with method)
Major Fragment Ions (m/z)	216 (M+), 198, 84, 70, 56

Nuclear Magnetic Resonance (NMR) Data

Parameter	Result
¹ H NMR Chemical Shifts (CDCl ₃ , 400 MHz)	δ 0.88 (t, 3H, -CH ₃), 1.26 (br s, 22H, -(CH ₂) ₁₁ -), 1.57 (p, 2H, -CH ₂ -CD ₂ OH)
Isotopic Enrichment (¹ H NMR)	98.5 atom % D

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Purpose: To determine the chemical purity and confirm the molecular weight of **1-Tetradecanol-d2**.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **1-Tetradecanol-d2** in dichloromethane.
- Injection: Inject 1 μL of the sample solution in splitless mode.
- GC Conditions:
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Conditions:

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and determine the isotopic purity of **1-Tetradecanol-d2**.

Instrumentation:

- NMR Spectrometer: Bruker Avance 400 MHz or equivalent

Procedure:

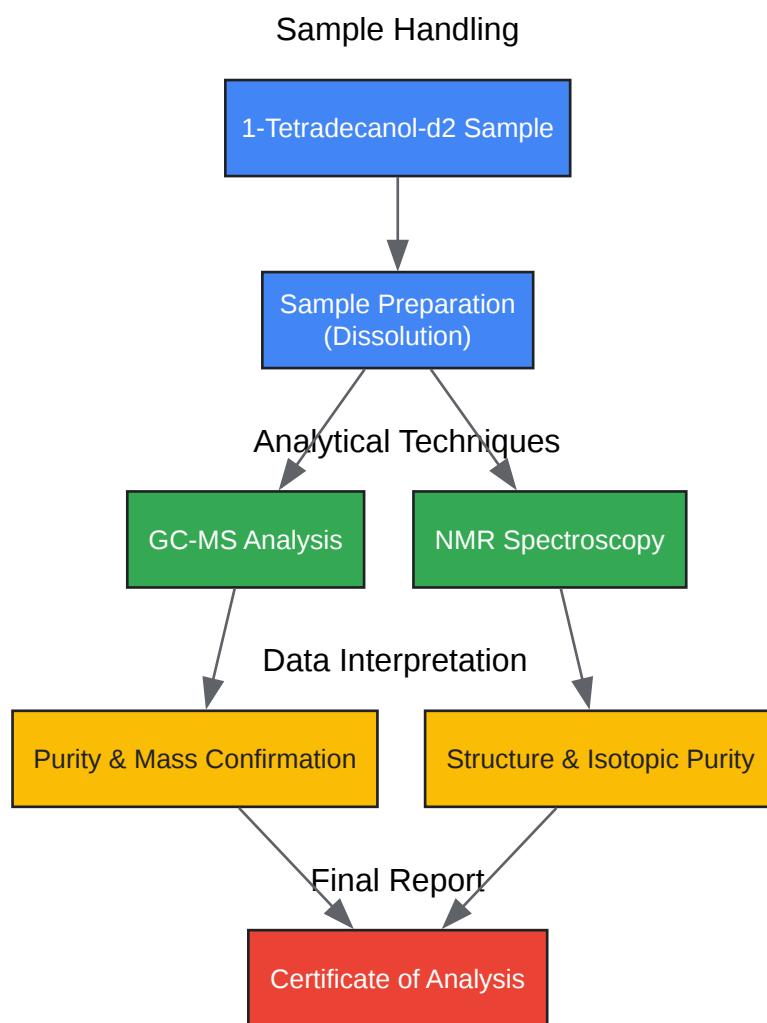
- Sample Preparation: Dissolve 5-10 mg of **1-Tetradecanol-d2** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire the ^1H NMR spectrum at 298 K.
- Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
- Isotopic Purity Calculation: The isotopic enrichment is determined by comparing the integral of the residual proton signal of the -CHD-OH group (around 3.64 ppm) to the integral of a non-deuterated proton signal, such as the terminal methyl group at 0.88 ppm.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **1-Tetradecanol-d2**.

Figure 1: Analytical Workflow for 1-Tetradecanol-d2

[Click to download full resolution via product page](#)Figure 1: Analytical Workflow for **1-Tetradecanol-d2** (Within 100 characters)

Metabolic Pathway of 1-Tetradecanol

1-Tetradecanol is metabolized in the liver through oxidation to its corresponding carboxylic acid, myristic acid, which then enters the fatty acid β -oxidation pathway.

Figure 2: Metabolic Pathway of 1-Tetradecanol

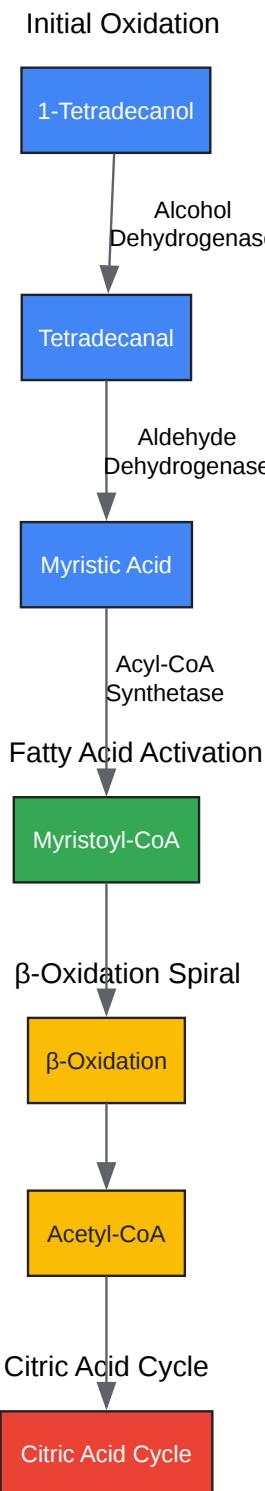
[Click to download full resolution via product page](#)

Figure 2: Metabolic Pathway of 1-Tetradecanol (Within 100 characters)

- To cite this document: BenchChem. [Certificate of Analysis: 1-Tetradecanol-d2 - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568468#certificate-of-analysis-for-1-tetradecanol-d2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com